N-(benzo[d]thiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-9-6-13(20)18(8-15-9)7-12(19)17-14-16-10-4-2-3-5-11(10)21-14/h2-6,8H,7H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNOFKRHSWCVHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminothiophenol with α-Haloacetamides
The benzothiazole nucleus is constructed via cyclocondensation between 2-aminothiophenol and α-haloacetamide precursors. Chloroacetyl chloride reacts with 2-aminothiophenol in tetrahydrofuran (THF) at 0–5°C, followed by intramolecular cyclization under basic conditions (K₂CO₃, DMF, 80°C). This method yields N-(benzo[d]thiazol-2-yl)acetamide with 85–92% purity, though competing N-acylation at the amine necessitates careful stoichiometric control.
Palladium-Catalyzed Cross-Coupling for Functionalized Derivatives
For substituted benzothiazoles, Pd(0)-catalyzed Suzuki-Miyaura coupling proves superior. Brominated N-(benzo[d]thiazol-2-yl)acetamide intermediates undergo cross-coupling with arylboronic acids using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 90°C. Yields range from 68% (electron-deficient aryls) to 82% (electron-rich aryls), with >95% regioselectivity confirmed via HPLC.
Pyrimidinone Ring Construction and Functionalization
Biginelli Cyclocondensation for 4-Methyl-6-Oxopyrimidin-1(6H)-yl Scaffold
The 4-methyl-6-oxopyrimidin-1(6H)-yl moiety is synthesized via modified Biginelli reaction:
Microwave-Assisted Optimization
Microwave irradiation (250 W, 120°C, 30 min) accelerates cyclization, achieving 89% yield with 99% purity (vs. 73% conventional). Reduced reaction times minimize decomposition pathways, as evidenced by TLC and ¹H-NMR.
Convergent Coupling Strategies
Nucleophilic Substitution at Acetamide Methylene
The critical C–N bond between acetamide and pyrimidinone is forged via SN2 displacement:
- N-(Benzo[d]thiazol-2-yl)-2-bromoacetamide (1 eq) reacts with 4-methyl-6-oxopyrimidin-1(6H)-yl sodium salt (1.2 eq) in anhydrous DMF at 60°C.
- K₂CO₃ (2 eq) scavenges HBr, driving the reaction to 78% conversion in 8 h.
Table 1: Solvent Optimization for Coupling Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 78 | 92 |
| DMSO | 46.7 | 65 | 88 |
| Acetonitrile | 37.5 | 42 | 79 |
Transition Metal-Mediated Cross-Coupling
Alternative routes employ CuI (10 mol%) and N,N′-dimethylethylenediamine (DMEDA) in toluene at 110°C, enabling Ullmann-type coupling between bromoacetamide and pyrimidinone. Though yields plateau at 71%, this method avoids strong bases, preserving acid-sensitive functionalities.
Reaction Condition Optimization and Scalability
Temperature and Catalytic Effects
Elevating temperatures from 60°C to 80°C in DMF improves yields to 84% but risks acetamide hydrolysis (5–8% degradation). Pd(OAc)₂ (2 mol%) with Xantphos ligand suppresses homo-coupling byproducts, enhancing selectivity to 97%.
Green Chemistry Approaches
Mechanochemical grinding (ball mill, 30 Hz, 2 h) of solid reactants with K₂CO₃ achieves 76% yield without solvent. This method reduces E-factor by 83% compared to traditional routes.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Chromatographic Purity Assessment
HPLC (C18, 70:30 MeOH/H₂O, 1 mL/min) shows ≥99% purity with tR = 6.72 min. MS (ESI+): m/z 343.1 [M+H]⁺.
Challenges and Industrial Scalability Considerations
- Byproduct Formation : Competing N-alkylation at pyrimidinone N3 occurs if stoichiometry exceeds 1:1.2 (acetamide:pyrimidinone).
- Solvent Recovery : DMF distillation post-reaction achieves 92% recovery, critical for cost-effective scale-up.
- Crystallization Optimization : Ethyl acetate/hexane (3:7) recrystallization gives 89% recovery with 99.5% purity.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential of N-(benzo[d]thiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide and its derivatives in anticancer applications. The compound exhibits promising activity against various cancer cell lines, including breast and colon cancer.
Case Study: Anticancer Screening
A study conducted on derivatives of thiazole compounds demonstrated their efficacy against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The derivatives showed significant cytotoxic effects, suggesting that modifications to the thiazole structure can enhance anticancer properties .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties, showing effectiveness against both bacterial and fungal strains. This makes it a candidate for developing new antimicrobial agents to combat resistant strains.
Case Study: Antimicrobial Evaluation
Research into related thiazole derivatives indicated substantial antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The synthesized compounds were tested using turbidimetric methods, revealing that certain derivatives exhibited promising antimicrobial effects .
Acetylcholinesterase Inhibition
Recent findings suggest that compounds similar to this compound may serve as acetylcholinesterase inhibitors, which are crucial for treating Alzheimer's disease.
Case Study: Alzheimer’s Disease
A study focused on 4-(benzo[d]thiazole-2-yl) phenols demonstrated strong inhibitory activity against acetylcholinesterase, with one compound showing an IC50 value of 2.7 µM. This indicates a potential therapeutic application for Alzheimer's disease treatment through the modulation of acetylcholine levels .
Synthesis and Structural Modifications
The synthesis of this compound involves various chemical reactions that can be optimized to enhance yield and biological activity.
Key Synthetic Pathways
The synthesis typically involves:
- Formation of the thiazole ring.
- Introduction of the pyrimidine moiety.
- Acetylation to form the final acetamide product.
These synthetic strategies can be adjusted based on desired biological activity, emphasizing the importance of structure-activity relationships in drug design .
Future Directions and Research Opportunities
The promising biological activities of this compound open avenues for further research:
- In Vivo Studies : To validate the efficacy and safety of the compound in animal models.
- Mechanistic Studies : To understand the action mechanisms behind its anticancer and antimicrobial properties.
- Formulation Development : Exploring different formulations for enhanced bioavailability and targeted delivery.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Differences in Pharmacological Profiles
(a) Neuroprotective Agents
The target compound’s structural analogue, (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide, demonstrates dual inhibition of MAO-B and BChE, critical targets in Alzheimer’s and Parkinson’s diseases. Its IC₅₀ values (0.028 µM for MAO-B) surpass those of safinamide, a clinical MAO-B inhibitor . In contrast, the pyrimidinone-containing target compound may exhibit reduced neuroactivity due to the absence of the isoquinoline moiety, which enhances π-π stacking with enzyme active sites .
(b) Anticancer Agents
Compound 8c () shows high potency against VEGFR-2 (IC₅₀: 12 nM), attributed to its electron-withdrawing nitro and cyano groups, which stabilize interactions with the kinase’s ATP-binding pocket.
(c) Antimicrobial Agents
Derivatives with thioether linkages (e.g., 4a-n in ) exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 4 µg/mL for S. aureus). The pyrimidinone’s 6-oxo group enhances solubility and membrane penetration, while the target compound’s 4-methyl group may sterically hinder interactions with bacterial targets .
Physicochemical and Drug-Likeness Comparisons
Table 2: Drug-Likeness Parameters
| Compound | Molecular Weight | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Violations |
|---|---|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide (Target) | ~318 g/mol | 2.1 | 2 | 6 | 0 |
| (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide | ~375 g/mol | 3.5 | 1 | 4 | 0 |
| 2-((3-(4-Methoxybenzyl)-4-oxopyrimidin-2-yl)thio)-N-(6-CF₃-benzothiazol-2-yl)acetamide (20) | ~480 g/mol | 4.2 | 2 | 7 | 1 (MW > 500) |
| 2-(5-Cyano-6-oxo-4-arylpyrimidin-2-ylthio)-N-benzothiazol-2-yl-acetamide (4a-n) | ~380–420 g/mol | 2.8–3.5 | 2 | 8–10 | 0–1 |
The target compound adheres to Lipinski’s Rule of Five, suggesting favorable oral bioavailability. However, analogues with higher logP (e.g., Compound 20) may face solubility challenges despite enhanced target binding .
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cellular processes. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that combines a benzothiazole moiety with a pyrimidine derivative. This structural combination is known to enhance pharmacological potential, making it a candidate for various therapeutic applications.
Research indicates that this compound primarily functions as an inhibitor of cyclin-dependent kinases (CDKs) . CDKs are crucial for cell cycle regulation, and their inhibition can lead to reduced cell proliferation, making this compound a potential anticancer agent. Molecular docking studies have demonstrated that this compound effectively binds to CDK enzymes, inhibiting their activity and leading to significant biological effects in cancer models .
Anticancer Activity
A study published in "Bioorganic & Medicinal Chemistry Letters" highlighted the inhibitory effects of this compound on specific kinases, suggesting its potential as a starting point for developing more selective kinase inhibitors. The synthesized derivatives exhibited moderate inhibitory activity against certain cancer cell lines, indicating promising anticancer properties .
Antibacterial and Antifungal Properties
In addition to its anticancer activities, derivatives of benzothiazole, including this compound, have been reported to possess antibacterial and antifungal properties. For instance, research has shown that similar compounds exhibit moderate inhibitory effects on the growth of bacteria such as Staphylococcus aureus and various fungi .
Anti-inflammatory Effects
Recent studies have also explored the anti-inflammatory potential of compounds related to this compound. These compounds have been evaluated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Some derivatives demonstrated significant anti-inflammatory effects, positioning them as candidates for developing new nonsteroidal anti-inflammatory drugs (NSAIDs) .
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step pathways, starting with the formation of the benzothiazole and pyrimidine cores. Key steps include:
- Acylation : Reacting 2-aminobenzothiazole derivatives with chloroacetyl chloride to introduce the acetamide linker .
- Cyclization : Building the pyrimidinone ring via condensation of thiourea derivatives with β-keto esters under reflux in ethanol .
- Optimization : Use of polar aprotic solvents (e.g., DMF) and catalysts (e.g., triethylamine) to enhance yields. Temperature control (70–80°C) and reaction time (8–12 hours) are critical to avoid side products .
Table 1 : Synthetic Optimization Parameters
| Step | Solvent | Catalyst | Temperature | Yield Range |
|---|---|---|---|---|
| Acylation | Acetonitrile | Triethylamine | 80°C | 75–85% |
| Cyclization | Ethanol | None | Reflux | 60–70% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm the presence of the benzothiazole NH proton (δ 12.5–13.0 ppm) and pyrimidinone carbonyl (δ 165–170 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 343) .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Q. What in vitro biological assays evaluate its antimicrobial or anticancer potential?
- Methodological Answer :
- Antifungal Assays : Disk diffusion or microdilution methods against C. albicans and A. niger; IC50 values are calculated using serial dilutions (e.g., 25–100 µg/mL) .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC50 determination .
Advanced Research Questions
Q. How do structural modifications influence bioactivity, and what structure-activity relationship (SAR) principles apply?
- Methodological Answer : Substituents on the benzothiazole and pyrimidine rings significantly modulate activity:
- Electron-Withdrawing Groups (e.g., NO₂) : Reduce antifungal activity due to decreased electron density (e.g., nitro derivatives show 30% lower inhibition than parent compounds) .
- Hydrophobic Groups (e.g., p-tolyl) : Enhance anticancer activity by improving membrane permeability .
Table 2 : SAR Comparison of Analogues
| Substituent | Biological Activity | Key Effect |
|---|---|---|
| p-Tolyl (pyrimidine) | Anticancer (EC50 = 8 µM) | Increased lipophilicity |
| 6-Nitro (benzothiazole) | Antifungal (IC50 = 50 µg/mL) | Reduced target binding |
Q. What computational methods study its interactions with enzymes like MAO-B or BChE?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses in MAO-B (PDB: 2V5Z). Key interactions include hydrogen bonding with the pyrimidinone carbonyl and π-π stacking with the benzothiazole ring .
- MD Simulations : GROMACS for stability analysis (50 ns trajectories) to evaluate binding affinity (ΔG < -8 kcal/mol suggests strong inhibition) .
Q. How can contradictions in bioactivity data (e.g., substituent effects) be resolved?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
